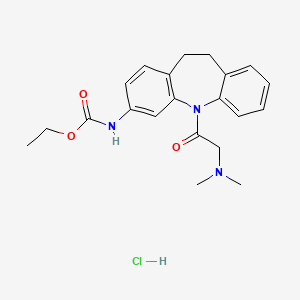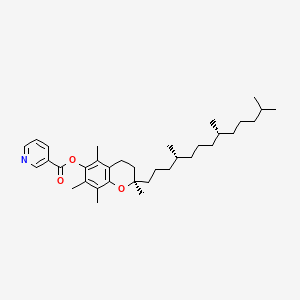
NSC 663284
Overview
Description
It is primarily recognized for its role as an irreversible inhibitor of the Cdc25 dual specificity phosphatase, which is crucial in cell cycle regulation . This compound has shown significant potential in cancer research due to its ability to inhibit cell proliferation and induce cell cycle arrest.
Mechanism of Action
Target of Action
NSC 663284, also known as 6-Chloro-7-{[2-(morpholin-4-yl)ethyl]amino}quinoline-5,8-dione or DA-3003-1, is a potent inhibitor of Cdc25 dual specificity phosphatases . These phosphatases are regulators of cyclin-dependent kinases and are often highly expressed in human malignancies . This compound exhibits mixed competitive kinetics against Cdc25A, Cdc25B2, and Cdc25C .
Mode of Action
This compound interacts with its targets in a cell-permeable and irreversible manner . It exhibits mixed competitive kinetics against Cdc25A, Cdc25B2, and Cdc25C with Ki values of 29, 95, and 89 nM, respectively . Additionally, this compound inhibits NSD2 through a direct interaction with the catalytic SET domain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the regulation of cell cycle checkpoints. By inhibiting Cdc25 phosphatases, this compound can disrupt the normal progression of the cell cycle, potentially leading to cell cycle arrest .
Pharmacokinetics
It is known that this compound is cell-permeable , suggesting that it may have good bioavailability.
Result of Action
The inhibition of Cdc25 phosphatases by this compound can lead to cell cycle arrest at both G1 and G2/M phases . This disruption of the cell cycle can have antiproliferative effects against tumor cell lines . In fact, this compound has shown promising anticancer activity, particularly against leukemia cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC-663284 involves several key steps:
Formation of the quinoline core: The initial step involves the formation of the quinoline core through a series of cyclization reactions.
Chlorination: The quinoline core is then chlorinated to introduce the chlorine atom at the 6-position.
Amination: The chlorinated quinoline is reacted with 2-(morpholin-4-yl)ethylamine to introduce the amino group at the 7-position.
Oxidation: The final step involves the oxidation of the quinoline core to form the quinolinedione structure.
Industrial Production Methods
Industrial production of NSC-663284 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
NSC-663284 undergoes several types of chemical reactions:
Oxidation: The quinolinedione structure can undergo further oxidation reactions.
Reduction: The compound can be reduced to form various reduced quinoline derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used for substitution reactions.
Major Products Formed
Oxidation: Further oxidized quinolinedione derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
NSC-663284 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying quinolinedione chemistry and reactivity.
Biology: Investigated for its role in cell cycle regulation and apoptosis.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit Cdc25 phosphatase and induce cell cycle arrest.
Industry: Utilized in the development of new pharmaceuticals and chemical probes for biological research.
Comparison with Similar Compounds
Similar Compounds
NSC-668394: Another potent Cdc25 phosphatase inhibitor with similar structure and activity.
WDP1079, WDP1149, and WDP1263: Analogues of NSC-663284 designed through structural modifications.
Uniqueness
NSC-663284 is unique due to its high potency and irreversible inhibition of Cdc25 phosphatase. Its ability to induce cell cycle arrest at multiple phases makes it a valuable tool in cancer research. The structural modifications in its analogues aim to enhance its anticancer activity and selectivity .
Properties
IUPAC Name |
6-chloro-7-(2-morpholin-4-ylethylamino)quinoline-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c16-11-13(18-4-5-19-6-8-22-9-7-19)15(21)12-10(14(11)20)2-1-3-17-12/h1-3,18H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKPVDQDJQWBPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(C(=O)C3=C(C2=O)N=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327512 | |
| Record name | NSC 663284 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383907-43-5 | |
| Record name | NSC 663284 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383907435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-663284 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17038 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NSC 663284 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NSC 663284 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLORO-7-((2-MORPHOLINOETHYL)AMINO)QUINOLINE-5,8-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY8W2F69MW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















